molecular formula C8H15NO2 B3040359 (S)-2-(1-Pyrrolidinyl)butyric Acid CAS No. 1932273-32-9

(S)-2-(1-Pyrrolidinyl)butyric Acid

Cat. No. B3040359
CAS RN: 1932273-32-9
M. Wt: 157.21 g/mol
InChI Key: PVRBTQOCAOTJCZ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(1-Pyrrolidinyl)butyric Acid, also known as (S)-2-PBA, is an organic compound that is used in a wide variety of scientific research applications. It is a chiral compound that can exist in either the S or R conformation, with the S conformation being the most common. It is used as a chiral building block in organic synthesis and has been used in a variety of scientific research applications, including the study of the mechanism of action of pharmaceuticals, the study of biochemical and physiological effects of drugs, and the study of the pharmacokinetics of drugs.

Scientific Research Applications

Butyric Acid and Cancer Research

Butyric acid has been extensively studied for its potential role in cancer treatment. It is a short-chain fatty acid that can induce multiple biological effects such as promoting markers of cell differentiation, apoptosis, and cell growth control. These effects are particularly relevant in the context of colorectal cancer and hemoglobinopathies (Pouillart, 1998).

Erythroid Differentiation

Research has shown that butyric acid is a potent inducer of erythroid differentiation in cultured erythroleukemic cells. It is effective at much lower concentrations compared to other agents like dimethyl sulfoxide (Leder & Leder, 1975).

Biochemical and Molecular Studies

Butyric acid has been a subject of various biochemical and molecular studies. For example, its complexation behavior with nucleotide bases differs significantly from simpler carboxylic acids like butyric acid due to the unique microenvironment around its carboxylic acid group (Zimmerman, Wu, & Zeng, 1991).

Butyric Acid in Biotechnology

In biotechnology, butyric acid is recognized as an important platform chemical with broad applications. Its fermentative production from renewable feedstocks is a growing area of interest due to environmental concerns and consumer demand for green products. Strategies for improving microbial butyric acid production include strain engineering and novel fermentation process development (Jiang et al., 2018).

Therapeutic Potential

Butyric acid and its derivatives have shown potential as therapeutic agents. For example, piperazine derivatives of butyric acid have been studied for their differentiating effects on human leukemic cells (Gillet et al., 1997).

Metabolic and Health Effects

Butyric acid has been studied for its metabolic effects, such as improving insulin sensitivity and increasing energy expenditure in mice, indicating its potential in managing diet-induced insulin resistance (Gao et al., 2009). It's also been explored for treating gastrointestinal disorders like functional constipation (Pituch, Walkowiak, & Banaszkiewicz, 2013).

properties

IUPAC Name

(2S)-2-pyrrolidin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-7(8(10)11)9-5-3-4-6-9/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRBTQOCAOTJCZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(1-Pyrrolidinyl)butyric Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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